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Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of PSB-
0788, a potent and selective antagonist of the adenosine Az2B receptor (A2B R). Designed for
researchers, scientists, and professionals in drug development, this document details the
compound's binding affinity, selectivity, and functional activity, supported by in-depth
experimental protocols and visual representations of its mechanism of action.

Core Compound Properties

PSB-0788, chemically identified as 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-
propylxanthine, is a xanthine derivative that has demonstrated high affinity and selectivity for
the human Az2B adenosine receptor.[1][2][3][4]
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Property Value Source

8-[4-[4-(4-

Chlorobenzyl)piperazide-1-
Chemical Name Yopip [1]

sulfonyl)phenyl]]-1-

propylxanthine

Molecular Formula C25H27CIN6O4S [1]
Molecular Weight 543.04 g/mol [1]
] Adenosine A2B Receptor (Az2B
Primary Target _ [1][2]
R) Antagonist

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of PSB-0788 for the
human adenosine AzB receptor, as well as its selectivity over other adenosine receptor
subtypes.

Table 1: Binding Affinity of PSB-0788 at Human
Adenosine Receptors

Receptor Subtype Ki (nM)
A2B 0.393

Az >10,000
AzA >10,000
As >10,000

Data sourced from Hayallah, et al. (2009).[1][2]

Table 2: Functional Antagonism of PSB-0788 at the
Human AzB Receptor
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Assay Type ICs0 (NM)

CAMP Accumulation Assay 3.64

Data sourced from Hayallah, et al. (2009).[1][2]

Mechanism of Action and Signaling Pathways

PSB-0788 functions as a competitive antagonist at the A2B adenosine receptor. This receptor is
a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand
adenosine, primarily couples to Gs and Gq proteins. This activation leads to the stimulation of
adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate
(cAMP), and the activation of phospholipase C (PLC), leading to an increase in intracellular
calcium (Ca?*) levels, respectively. By blocking the binding of adenosine, PSB-0788 inhibits

these downstream signaling cascades.

PSB-0788 [nkibits

Click to download full resolution via product page

Caption: A2B Receptor Signaling Pathways and Inhibition by PSB-0788.

Experimental Protocols
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The following protocols are based on the methodologies described in the primary literature
characterizing PSB-0788 and general practices for similar assays.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of PSB-0788 for adenosine
receptors.

Experimental Workflow:

Membrane Preparation Incubation Rapid Filtration Scintillation Counting B /AEE
(HEK-293 cells expressing (Membranes + [*H]PSB-603 + (Separates bound and (Measures radioactivity (Calculation of ;‘é values)
human A:zB receptors) PSB-0788 or vehicle) free radioligand) on filters) '

Click to download full resolution via product page
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:

e Membrane Preparation: Membranes from HEK-293 cells stably transfected with the human
A1, A2A, A2B, or As adenosine receptor were used. Cells were homogenized in hypotonic
buffer (5 mM Tris-HCI, 2 mM EDTA, pH 7.4) and centrifuged. The resulting pellet was
washed and resuspended in assay buffer (50 mM Tris-HCI, pH 7.4).

» Binding Assay: Assays were performed in a total volume of 250 pL. 50 pL of membrane
suspension (20-50 pg of protein) was incubated with 50 pL of the radioligand ([*H]PSB-603
for A2B receptors) and 50 pL of varying concentrations of PSB-0788 (or buffer for total
binding). Non-specific binding was determined in the presence of a high concentration of a
non-labeled antagonist (e.g., 10 uM xanthine amine congener for A1 and AzA, 10 uM NECA
for As, and 10 uM PSB-603 for Az2B).

e Incubation: The mixture was incubated for 60 minutes at room temperature.

 Filtration: The incubation was terminated by rapid filtration through glass fiber filters (e.qg.,
Whatman GF/B), pre-soaked in polyethyleneimine. The filters were washed three times with
ice-cold buffer to remove unbound radioligand.
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» Quantification: The radioactivity retained on the filters was measured by liquid scintillation
counting.

» Data Analysis: Competition binding data were analyzed using a non-linear regression curve
fitting program to determine the I1Cso values. Ki values were calculated from the 1Cso values
using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay was used to determine the functional potency (ICso) of PSB-0788 in antagonizing
agonist-induced cAMP production.

Experimental Workflow:

Stimulation
(Addition of A2B agonist, e.g., NECA)

Cell Lysis & cAMP Detection
(e.g., LANCE Ultra cAMP Kit)

Cell Culture Pre-incubation
(HEK-A2B cells) (Cells + PSB-0788)

TR-FRET Measuremen

Click to download full resolution via product page

Caption: Workflow for cAMP Accumulation Assay.
Detailed Protocol:

o Cell Seeding: HEK-293 cells expressing the human AzB receptor were seeded into 384-well
plates and cultured to near confluency.

e Pre-incubation: The culture medium was removed, and cells were washed with assay buffer
(e.g., HBSS containing 5 mM HEPES). Cells were then pre-incubated with varying
concentrations of PSB-0788 for 20 minutes at room temperature.

» Stimulation: The A2B receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) was added
to a final concentration that elicits a submaximal response (e.g., ECso) and incubated for 30
minutes at 37°C.

o CAMP Measurement: Intracellular cAMP levels were measured using a homogenous time-
resolved fluorescence energy transfer (TR-FRET) assay, such as the LANCE Ultra cAMP Kkit,
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according to the manufacturer's instructions. This involves cell lysis followed by the addition
of Eu-cAMP tracer and ULight-anti-cAMP antibody.

o Data Analysis: The TR-FRET signal is inversely proportional to the amount of cCAMP
produced. The data were normalized to the response of the agonist alone and analyzed
using non-linear regression to determine the ICso value of PSB-0788.

In Vivo Pharmacological Profile

A previously published in vivo study investigating the effects of PSB-0788 in a model of
periventricular leukomalacia-like injury has been retracted due to concerns regarding data
reliability. Therefore, at present, there are no validated, publicly available in vivo studies
specifically characterizing the pharmacological effects of PSB-0788.

However, other selective A2B receptor antagonists have been evaluated in various in vivo
models, suggesting potential therapeutic applications for compounds with this mechanism of
action. For instance, selective A2B antagonists have shown antinociceptive effects in rodent
models of pain and have been investigated for their potential in treating inflammatory
conditions such as asthma.[5][6] In vivo studies with other A2B antagonists typically involve the
administration of the compound to animal models of disease, followed by the assessment of
relevant physiological or behavioral endpoints.

Summary and Future Directions

PSB-0788 is a highly potent and selective antagonist of the adenosine AzB receptor, with sub-
nanomolar binding affinity and low nanomolar functional inhibitory activity in vitro. Its high
selectivity against other adenosine receptor subtypes makes it a valuable pharmacological tool
for investigating the physiological and pathophysiological roles of the Az2B receptor.

The lack of validated in vivo data for PSB-0788 highlights a critical gap in its pharmacological
profile. Future research should focus on conducting well-controlled in vivo studies to evaluate
its efficacy and safety in relevant disease models, which could include inflammatory disorders,
cancer, and pain. Such studies will be essential to determine the therapeutic potential of this
promising A2B receptor antagonist.

Disclaimer: This document is intended for research and informational purposes only. PSB-0788
is a research chemical and is not approved for human use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15571659?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/19569717/
https://pubmed.ncbi.nlm.nih.gov/19569717/
https://pubmed.ncbi.nlm.nih.gov/19569717/
https://pubs.acs.org/doi/abs/10.1021/jm900413e
https://pubs.acs.org/doi/pdf/10.1021/jm900413e
https://www.sigmaaldrich.com/HK/zh/tech-docs/paper/146127
https://www.sigmaaldrich.com/HK/zh/tech-docs/paper/146127
https://www.sigmaaldrich.com/HK/zh/tech-docs/paper/146127
https://pubmed.ncbi.nlm.nih.gov/39162025/
https://pubmed.ncbi.nlm.nih.gov/39162025/
https://pubmed.ncbi.nlm.nih.gov/39162025/
https://www.researchgate.net/publication/6640855_Effect_of_a_Specific_and_Selective_A2B_Adenosine_Receptor_Antagonist_on_Adenosine_Agonist_AMP_and_Allergen-Induced_Airway_Responsiveness_and_Cellular_Influx_in_a_Mouse_Model_of_Asthma
https://www.benchchem.com/product/b15571659#psb-0788-pharmacological-profile
https://www.benchchem.com/product/b15571659#psb-0788-pharmacological-profile
https://www.benchchem.com/product/b15571659#psb-0788-pharmacological-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15571659?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

